molecular formula C21H21NO2 B11230915 N-(4-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

N-(4-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

Cat. No.: B11230915
M. Wt: 319.4 g/mol
InChI Key: WKFJKXIUPWVZTK-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide: is an organic compound that belongs to the class of amides It features a furan ring substituted with a 4-methylphenyl group and a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with 4-methylphenyl group: The furan ring is then substituted with a 4-methylphenyl group using Friedel-Crafts alkylation.

    Amidation: The final step involves the reaction of the substituted furan with a propanoyl chloride in the presence of a base to form the amide linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Friedel-Crafts alkylation or acylation reactions often employ aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: It can be incorporated into polymers to improve their thermal and mechanical properties.

Biology and Medicine:

    Drug Development: The compound’s structure allows for potential interactions with biological targets, making it a candidate for drug development, particularly in the treatment of inflammatory diseases and cancer.

    Biological Probes: It can be used as a fluorescent probe for detecting specific biomolecules due to its unique photophysical properties.

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its chemical stability and adhesion properties.

    Electronics: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which N-(4-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide exerts its effects depends on its application:

    Drug Development: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation.

    Catalysis: As a ligand, it can coordinate with metal centers, altering their electronic properties and enhancing catalytic activity.

Comparison with Similar Compounds

    N-(4-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-(4-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness:

    N-(4-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide: is unique due to its specific combination of a furan ring and a propanamide chain, which imparts distinct chemical and physical properties. This makes it particularly suitable for applications requiring high thermal stability and specific interactions with biological targets.

Properties

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

N-(4-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

InChI

InChI=1S/C21H21NO2/c1-15-3-7-17(8-4-15)20-13-11-19(24-20)12-14-21(23)22-18-9-5-16(2)6-10-18/h3-11,13H,12,14H2,1-2H3,(H,22,23)

InChI Key

WKFJKXIUPWVZTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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